

# BBO-10203 Target Engagement Assay: An In-depth Technical Guide

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## Compound of Interest

Compound Name: BBO-10203

Cat. No.: B15137805

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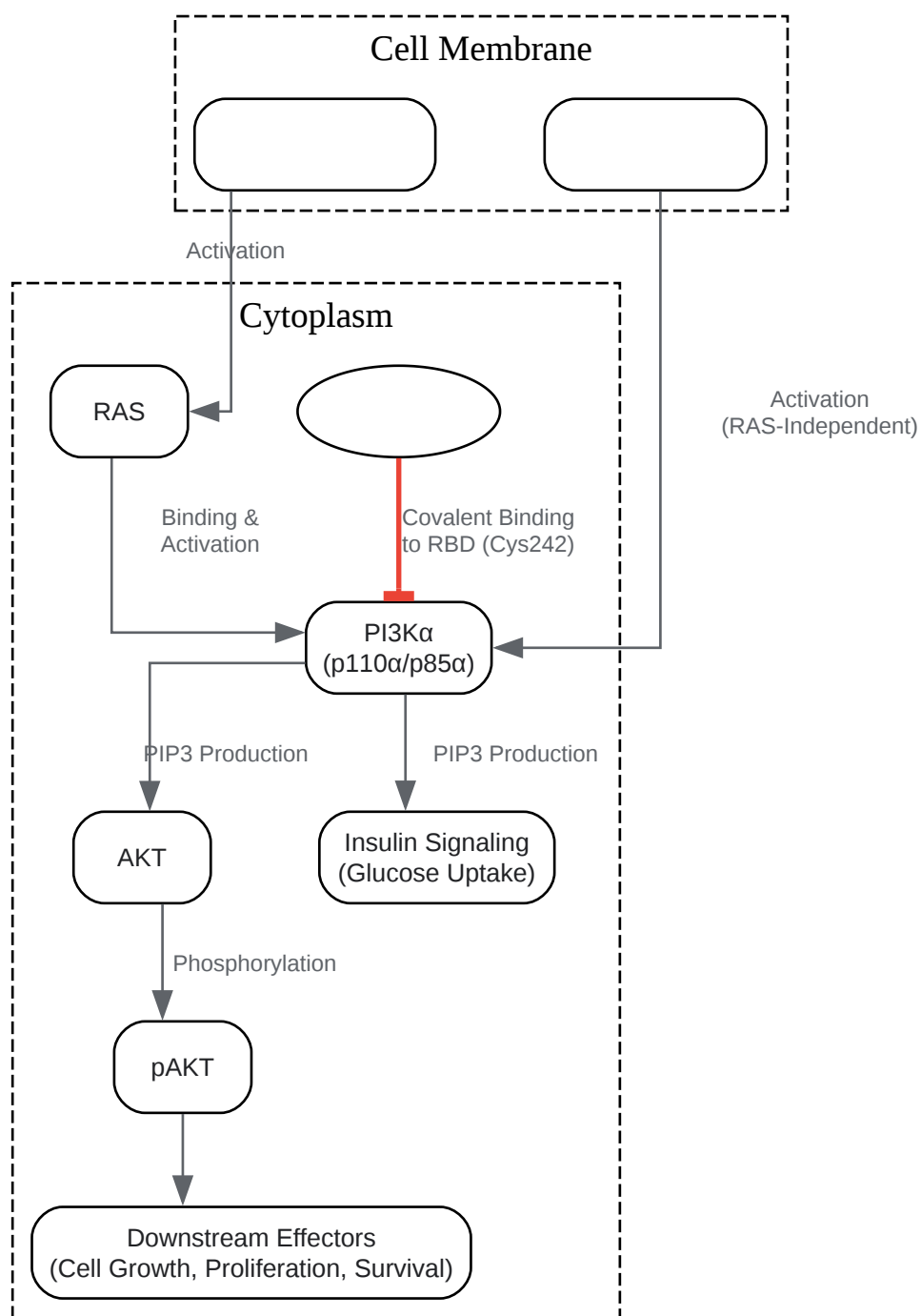
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**BBO-10203** is a first-in-class, orally bioavailable small molecule that represents a paradigm shift in targeting the PI3K/AKT signaling pathway.[1] Unlike traditional kinase inhibitors, **BBO-10203** does not block the catalytic activity of PI3K $\alpha$  but instead disrupts its interaction with RAS proteins, a critical upstream activation event in many cancers.[1][2] This unique mechanism of action leads to potent and selective inhibition of RAS-driven PI3K $\alpha$  signaling, resulting in anti-tumor activity without the hyperglycemia often associated with catalytic PI3K $\alpha$  inhibitors.[2][3] This guide provides a comprehensive overview of the key assays used to characterize the target engagement and downstream pharmacological effects of **BBO-10203**, complete with detailed experimental protocols and quantitative data summaries.

## Mechanism of Action

**BBO-10203** is a covalent inhibitor that selectively binds to Cysteine 242 (Cys242) within the RAS-binding domain (RBD) of the p110 $\alpha$  catalytic subunit of PI3K $\alpha$ . [1][3] This covalent modification sterically hinders the binding of RAS isoforms (K-RAS, H-RAS, and N-RAS) to PI3K $\alpha$ , thereby preventing RAS-mediated activation of the kinase. [1][2] Consequently, the downstream signaling cascade, including the phosphorylation of AKT, is inhibited. [3] A key advantage of this mechanism is the preservation of insulin-mediated PI3K $\alpha$  activation, which is RAS-independent, thus avoiding the metabolic side effects like hyperglycemia seen with catalytic inhibitors of PI3K $\alpha$ . [2][3]



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**Figure 1: BBO-10203 Mechanism of Action.**

## Quantitative Data Summary

The following tables summarize the key quantitative data for **BBO-10203** from various in vitro and in vivo studies.

Assay	Cell Line	Metric	Value	Reference
pAKT Inhibition	HER2-amplified & PI3K $\alpha$ mutant cells	IC50	5 nM	<a href="#">[4]</a>
pAKT Inhibition	BT-474	EC50	3.2 nM (mean across 18 breast cancer cell lines)	
Target Engagement	BT-474	IC50	1.4 nM	
Target Engagement	BT-474	Full Engagement	10 nM	
RAS:PI3K $\alpha$ Interaction	HEK293T	IC50	6 nM	<a href="#">[2]</a>
PI3K $\alpha$ (C242S):KRAS Interaction	-	IC50	2000 nM	<a href="#">[2]</a>

Table 1: In Vitro Activity of **BBO-10203**

Xenograft Model	Metric	Value	Reference
KYSE-410 & BT-474	Tumor Growth Inhibition	80-88%	<a href="#">[3]</a>
KYSE-410 (HER2amp/KRAS G12C)	pAKT Inhibition (30 mg/kg)	80% (sustained for 24h)	<a href="#">[4]</a>

Table 2: In Vivo Efficacy of **BBO-10203**

## Experimental Protocols

### PI3K $\alpha$ Kinase Activity Assay

This assay determines the effect of **BBO-10203** on the catalytic activity of PI3K $\alpha$ . As **BBO-10203** is not a direct kinase inhibitor, it is expected to have no significant effect in this assay.

Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected via a luciferase-based reaction, generating a luminescent signal proportional to kinase activity.

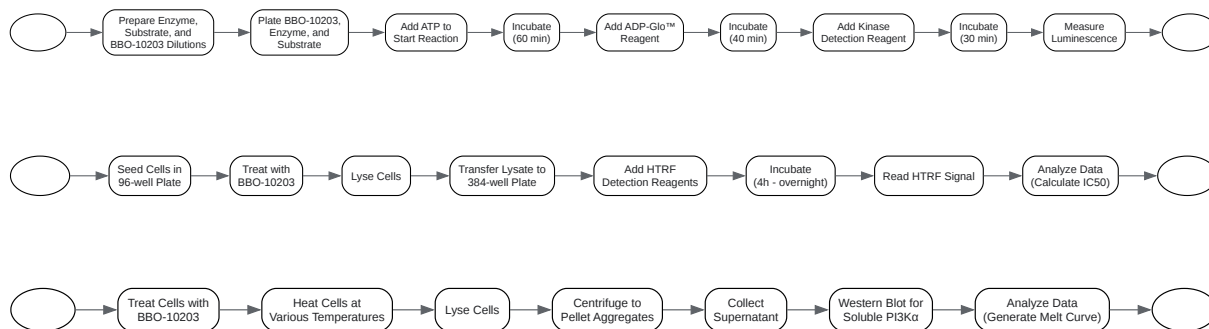
Materials:

- Recombinant PI3K $\alpha$  (p110 $\alpha$ /p85 $\alpha$ )
- ADP-Glo™ Kinase Assay Kit (Promega)
- PI:PS (phosphatidylinositol:phosphatidylserine) lipid substrate
- ATP
- **BBO-10203**
- Assay Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl<sub>2</sub>; 0.025mg/ml BSA)
- 384-well white assay plates

Protocol:

- Prepare the PI3K $\alpha$  reaction buffer/lipid substrate mixture.
- Dilute the PI3K $\alpha$  enzyme in the reaction buffer/lipid substrate mixture.
- In a 384-well plate, add 0.5  $\mu$ L of **BBO-10203** or vehicle (DMSO) at various concentrations.
- Add 4  $\mu$ L of the diluted enzyme/lipid mixture to each well.
- Initiate the kinase reaction by adding 0.5  $\mu$ L of 250  $\mu$ M ATP.

- Incubate the plate at room temperature for 60 minutes.
- Add 5  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10  $\mu$ L of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.



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